(R)-2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-yl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the indole moiety through a series of coupling reactions. The reaction conditions often include the use of organic solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The Boc-protected amino group can be reduced to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include indole derivatives, free amines, and substituted indoles, which can be further utilized in various chemical syntheses.
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amine to interact with its target. The indole moiety can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-2-(1H-indol-3-yl)acetic acid: Lacks the Boc protection, making it more reactive.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-2-yl)acetic acid: Differing position of the indole moiety.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-yl)propanoic acid: Contains an additional carbon in the side chain.
Uniqueness
The presence of the Boc-protected amino group in (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-yl)acetic acid provides stability and allows for selective deprotection under specific conditions. This makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C15H18N2O4 |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
(2R)-2-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-8-16-11-7-5-4-6-9(10)11/h4-8,12,16H,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI Key |
SORQKPVCWGOPQX-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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